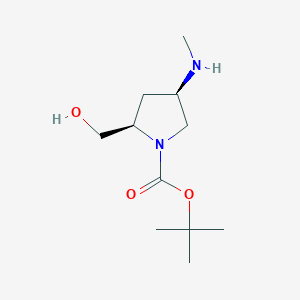
tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-(methylamino)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-(methylamino)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a hydroxymethyl group, and a methylamino group attached to a pyrrolidine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-(methylamino)pyrrolidine-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the protection of the amino group, followed by the formation of the pyrrolidine ring and subsequent functionalization to introduce the hydroxymethyl and tert-butyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize waste. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and catalysts is crucial to ensure the efficiency and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-(methylamino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to modify the functional groups attached to the pyrrolidine ring.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can lead to the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-(methylamino)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of specific functional groups on biological activity. It may serve as a model compound for understanding the interactions between small molecules and biological targets.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. The presence of the tert-butyl group can influence the pharmacokinetic properties of the molecule, such as its stability and bioavailability.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its reactivity and functional groups make it suitable for various applications in material science.
Wirkmechanismus
The mechanism of action of tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-(methylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl and methylamino groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The tert-butyl group can provide steric hindrance, affecting the binding affinity and selectivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (2S,4S)-2-(hydroxymethyl)-4-(methylamino)pyrrolidine-1-carboxylate
- tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-(ethylamino)pyrrolidine-1-carboxylate
- tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-(methylamino)piperidine-1-carboxylate
Uniqueness
tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-(methylamino)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups. The combination of the tert-butyl group with the hydroxymethyl and methylamino groups provides distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C11H22N2O3 |
|---|---|
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
tert-butyl (2R,4R)-2-(hydroxymethyl)-4-(methylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-8(12-4)5-9(13)7-14/h8-9,12,14H,5-7H2,1-4H3/t8-,9-/m1/s1 |
InChI-Schlüssel |
SQFNRLAFLMKLJX-RKDXNWHRSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CO)NC |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


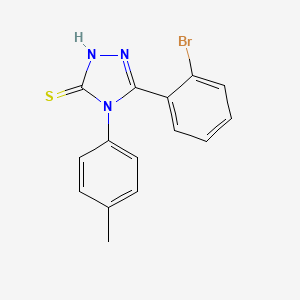

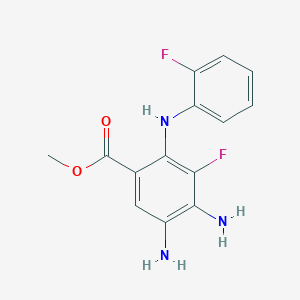
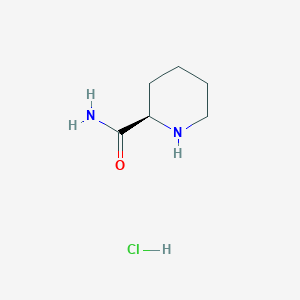
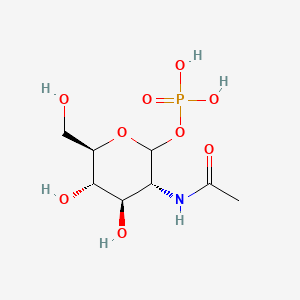
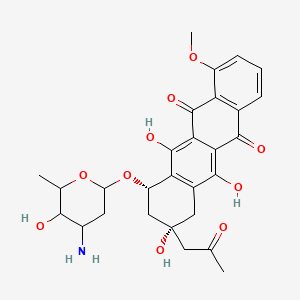
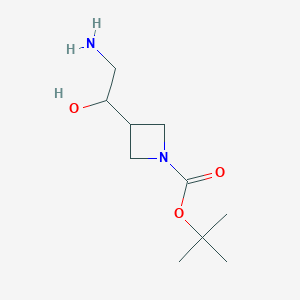
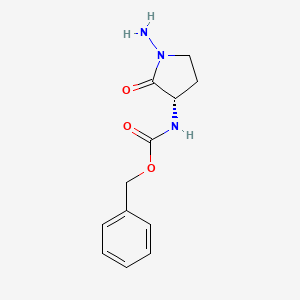
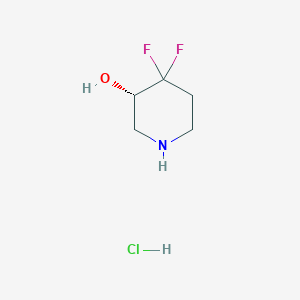
![1-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone](/img/structure/B11766487.png)
![2-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11766494.png)
![2-(Benzo[d]thiazol-2-yl)-5-bromophenol](/img/structure/B11766499.png)

![tert-Butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate](/img/structure/B11766506.png)
